molecular formula C15H17N5O2 B2982707 N-(4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)phenyl)acetamide CAS No. 2319789-22-3

N-(4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)phenyl)acetamide

Cat. No.: B2982707
CAS No.: 2319789-22-3
M. Wt: 299.334
InChI Key: BFMLQNBPHQOAFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)phenyl)acetamide is a compound that features a 1,2,4-triazole ring, which is known for its versatile chemical properties and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)phenyl)acetamide typically involves multiple steps, starting with the formation of the 1,2,4-triazole ring. This can be achieved through a copper-catalyzed click reaction between azides and alkynes . The azetidine ring is then introduced through a series of nucleophilic substitution reactions. The final step involves the acylation of the phenyl ring with acetic anhydride under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)phenyl)acetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)phenyl)acetamide is unique due to the combination of the triazole and azetidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various research applications .

Properties

IUPAC Name

N-[4-[3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-11(21)18-14-4-2-13(3-5-14)15(22)19-6-12(7-19)8-20-10-16-9-17-20/h2-5,9-10,12H,6-8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMLQNBPHQOAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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